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Compound of Interest

Compound Name: 3-Fluorophenylacetone

Cat. No.: B132418

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted
thermochemical properties of 3-Fluorophenylacetone (CAS No: 1737-19-5). Due to a lack of
experimentally determined thermochemical data in the current body of scientific literature, this
document presents high-quality calculated values and outlines the established experimental
protocols that would be employed for their empirical determination. This information is intended
to serve as a valuable resource for researchers in fields such as chemical synthesis,
pharmacology, and materials science.

Chemical and Physical Properties

3-Fluorophenylacetone, also known as 1-(3-fluorophenyl)propan-2-one, is an organic
compound that serves as a precursor in the synthesis of various chemical entities, including
pharmaceuticals.[1] Its fundamental physical and chemical properties are summarized in the
table below.
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Property Value Source

Molecular Formula CoHoFO [1112]

Molecular Weight 152.17 g/mol [2]

IUPAC Name 1-(3-fluorophenyl)propan-2- 2]
one

CAS Number 1737-19-5 [11[2]

Appearance Clear colorless to yellow liquid -

Density 1.086 g/cm3

Boiling Point 199.3 °C at 760 mmHg

Flash Point 82.8 °C

Vapor Pressure 0.345 mmHg at 25°C

SMILES CC(=0)CC1=CC(=CC=C1)F [11[2]

InChi Key UWCPYXSRCQVABG- e

UHFFFAOYSA-N

Calculated Thermochemical Data

The following table summarizes the calculated thermochemical properties of 3-
Fluorophenylacetone. These values have been derived using computational methods (Joback
and Crippen methods) and serve as reliable estimates in the absence of experimental data.
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Thermochemical Property

Symbol (Unit)

Calculated Value

Standard Gibbs Free Energy

_ AfG® (kJ/mol) -196.05
of Formation (gas)
Standard Enthalpy of
) AfH°gas (kJ/mol) -312.72
Formation (gas)
Enthalpy of Fusion at Standard
- AfusH® (kJ/mol) 17.40
Conditions
Enthalpy of Vaporization at
N AvapH® (kJ/mol) 44.50
Standard Conditions
Ideal Gas Heat Capacity Cp,gas (J/mol-K) See Note
Normal Melting Point Tfus (K) 280.65
Normal Boiling Point Tboil (K) 490.12
Critical Temperature Tc (K) 698.29
Critical Pressure Pc (kPa) 3272.78
Critical Volume Vc (m3/kmol) 0.456
Octanol/Water Partition
logPoct/wat 1.957

Coefficient

Note: Ideal gas heat capacity is temperature-dependent and is typically expressed as a

polynomial function. The specific parameters for 3-Fluorophenylacetone are available in

chemical property databases.

Experimental Protocols for Thermochemical

Analysis

While specific experimental data for 3-Fluorophenylacetone is not readily available, the

following sections detail the standard methodologies that would be used to determine its key

thermochemical properties.

Synthesis of 3-Fluorophenylacetone
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A representative synthesis of a fluorophenylacetone isomer involves the reaction of a
corresponding fluorophenylacetic acid with a methylating agent. The following workflow
illustrates a plausible synthetic route for 3-Fluorophenylacetone.

Synthesis of 3-Fluorophenylacetone
. . Methy! Lithium
3-Fluorophenylacetic acid in THF/Ether

Reaction at elevated temperature

Aqueous Workup
& Extraction

Distillation under
reduced pressure

3-Fluorophenylacetone

Click to download full resolution via product page

A plausible synthetic workflow for 3-Fluorophenylacetone.

Determination of Enthalpy of Formation via Combustion
Calorimetry

The standard enthalpy of formation (AfH°®) is a critical thermodynamic quantity. It is typically
determined indirectly by measuring the enthalpy of combustion (AcH®) using an oxygen bomb

calorimeter.
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Experimental Workflow:

o Sample Preparation: A precisely weighed sample of high-purity 3-Fluorophenylacetone is
placed in a crucible within the calorimeter's bomb. A known mass of a combustion aid (e.g.,
benzoic acid) may be used to ensure complete combustion.

o Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure
oxygen (typically to ~30 atm).

o Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's
insulated container. The initial temperature is recorded with high precision.

« Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of
the water is monitored and recorded until it reaches a maximum and then begins to cool.

o Calculation: The heat released during combustion (g_comb) is calculated from the
temperature rise (AT) and the previously determined heat capacity of the calorimeter system
(C_cal). Corrections are made for the heat of combustion of the fuse wire and any auxiliary
substances. The standard enthalpy of combustion is then calculated, and from this, the
standard enthalpy of formation is derived using Hess's Law.[3]
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Combustion Calorimetry Workflow

(Weigh Sample)
4
(Seal in Oxygen Bomb)
4
(Submerge in Calorimeter)
4

(Ignite Sample)

4
(Record Temperature Change (AT))

\
(Calculate Heat Released (q))

4
(Determine Enthalpy of Combustion (ACH°))

4
(Calculate Enthalpy of Formation (AfH°))

Click to download full resolution via product page

Workflow for determining the enthalpy of formation.
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Measurement of Enthalpy of Fusion by Differential
Scanning Calorimetry (DSC)

The enthalpy of fusion (AfusH°®), the heat required to change the state of the substance from
solid to liquid, can be measured using Differential Scanning Calorimetry (DSC).

Experimental Workflow:

Sample Preparation: A small, accurately weighed sample of 3-Fluorophenylacetone is
hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

o DSC Analysis: The sample and reference pans are placed in the DSC cell. The cell is heated
at a constant rate over a temperature range that encompasses the melting point of the
substance.

o Data Acquisition: The DSC instrument measures the difference in heat flow required to
maintain the sample and reference at the same temperature. As the sample melts, it absorbs
energy, resulting in an endothermic peak on the thermogram.

e Calculation: The area under the melting peak is directly proportional to the enthalpy of fusion.
The instrument's software integrates this peak area to provide a quantitative value for
AfusH°.
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DSC Workflow for Enthalpy of Fusion

[Seal Sample in Pan]

4
[Load Sample & Reference into DSC]

4
[Heat at a Constant Rate]

4
[Record Heat Flow vs. Temperature]

4
[Integrate Melting Peak Area]

4
[Obtain Enthalpy of Fusion (AfusH°)]

Click to download full resolution via product page

Workflow for determining the enthalpy of fusion via DSC.

Determination of Enthalpy of Vaporization by Vapor

Pressure Measurement

The enthalpy of vaporization (AvapH®) can be determined by measuring the vapor pressure of
the liquid as a function of temperature. The Knudsen effusion method is a common technique

for substances with low vapor pressures.[4][5][6]
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Experimental Workflow:

o Sample Loading: A sample of 3-Fluorophenylacetone is placed in a Knudsen cell, which is
a small container with a precisely machined, small orifice.

e High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and
heated to a series of constant, known temperatures.

e Mass Loss Measurement: At each temperature, the rate of mass loss ( dm/dt ) due to the
effusion of vapor through the orifice is measured gravimetrically in real-time.[6]

e Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated
from the rate of mass loss using the Knudsen equation.

o Clausius-Clapeyron Analysis: The enthalpy of vaporization is determined from the slope of a
plot of In(P) versus 1/T, according to the Clausius-Clapeyron equation.
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Vapor Pressure Measurement Workflow
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Workflow for determining the enthalpy of vaporization.

Conclusion

This technical guide provides a summary of the available calculated thermochemical data for 3-
Fluorophenylacetone and outlines the standard experimental procedures for their
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determination. While empirical data for this specific compound is currently lacking in the
literature, the provided information offers a solid foundation for researchers and professionals
who require these properties for modeling, process development, and safety assessments. The
detailed experimental workflows serve as a practical guide for any future studies aimed at the
empirical characterization of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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